![molecular formula C12H19N3S B2440413 [4-(Diethylamino)-2-methylphenyl]thiourea CAS No. 810662-59-0](/img/structure/B2440413.png)
[4-(Diethylamino)-2-methylphenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diethylamino)-2-methylphenyl]thiourea: is an organic compound with the molecular formula C12H19N3S . It is known for its applications in various fields of scientific research due to its unique chemical properties. The compound is characterized by the presence of a thiourea group attached to a diethylamino and methyl-substituted phenyl ring.
Mechanism of Action
Target of Action
This compound is a derivative of coumarin , which is known to interact with various biological targets, including enzymes and receptors, and has been used in the development of pharmaceuticals . .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions of [4-(Diethylamino)-2-methylphenyl]thiourea with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Result of Action
Coumarin derivatives have been found to exhibit various biological activities, including anti-inflammatory, anticoagulant, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
[4-(Diethylamino)-2-methylphenyl]thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound can inhibit the activity of peroxidase enzymes, which are involved in oxidative stress responses . Additionally, this compound may interact with proteins involved in signal transduction pathways, altering their function and impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect thyroid gland function by inhibiting the synthesis of thyroid hormones, leading to altered metabolic rates and cellular energy balance . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including changes in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic or adverse effects, including thyroid dysfunction, metabolic imbalances, and potential organ damage . It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound undergoes metabolic oxidation at the sulfur atom, catalyzed by enzymes such as flavin-containing monooxygenase (FMO) . The resulting metabolites may be further processed and excreted from the body. The metabolic pathways of this compound can influence its overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can influence enzyme activity and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylamino)-2-methylphenyl]thiourea typically involves the reaction of 4-(Diethylamino)-2-methylphenyl isothiocyanate with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: [4-(Diethylamino)-2-methylphenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Nucleophiles: Such as or for substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl derivatives , amine derivatives , and substituted thiourea compounds .
Scientific Research Applications
Chemistry: In chemistry, [4-(Diethylamino)-2-methylphenyl]thiourea is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. It is used to investigate the mechanisms of action of various biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on cellular pathways and its potential use in drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical products. It is valued for its stability and reactivity, making it suitable for various industrial applications .
Comparison with Similar Compounds
- [4-(Diethylamino)-2-methylphenyl]isothiocyanate
- [4-(Diethylamino)-2-methylphenyl]urea
- [4-(Diethylamino)-2-methylphenyl]sulfonamide
Comparison: Compared to these similar compounds, [4-(Diethylamino)-2-methylphenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity. The thiourea group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-4-15(5-2)10-6-7-11(9(3)8-10)14-12(13)16/h6-8H,4-5H2,1-3H3,(H3,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYHFGIKANBXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
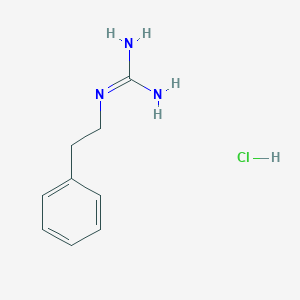
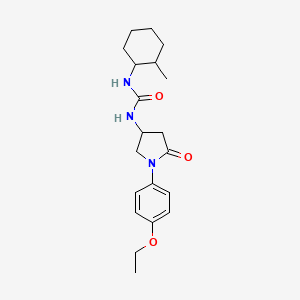
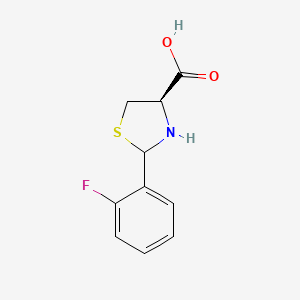
![rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
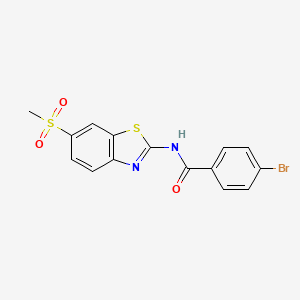
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)

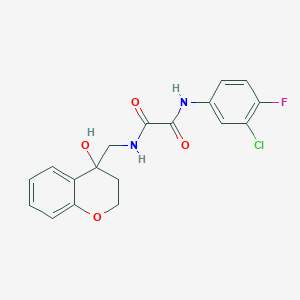
![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)

